![molecular formula C11H16N2O2 B15357068 5-[(5-Methylpyridin-2-yl)amino]pentanoic acid](/img/structure/B15357068.png)
5-[(5-Methylpyridin-2-yl)amino]pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(5-Methylpyridin-2-yl)amino]pentanoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring substituted with a methyl group at the 5-position, which is further connected to an amino group and a pentanoic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(5-Methylpyridin-2-yl)amino]pentanoic acid typically involves the following steps:
Formation of 5-Methylpyridin-2-ylamine: This intermediate can be synthesized through the reduction of 5-methylpyridine-2-carboxylic acid.
Amination Reaction: The 5-methylpyridin-2-ylamine is then reacted with pentanoic acid chloride to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amination reactions using continuous flow reactors to ensure efficiency and consistency. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-[(5-Methylpyridin-2-yl)amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of this compound nitro derivative.
Reduction: Formation of this compound amine derivative.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-[(5-Methylpyridin-2-yl)amino]pentanoic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to naturally occurring molecules allows it to interact with biological targets.
Medicine: In the medical field, this compound is being explored for its therapeutic properties. It may serve as a precursor for drugs targeting various diseases, including inflammation and cancer.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.
Wirkmechanismus
The mechanism by which 5-[(5-Methylpyridin-2-yl)amino]pentanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the desired outcome.
Vergleich Mit ähnlichen Verbindungen
5-[(4-Methylpyridin-2-yl)amino]pentanoic acid: Similar structure but with a methyl group at the 4-position of the pyridine ring.
5-[(3-Methylpyridin-2-yl)amino]pentanoic acid: Similar structure but with a methyl group at the 3-position of the pyridine ring.
5-[(2-Methylpyridin-2-yl)amino]pentanoic acid: Similar structure but with a methyl group at the 2-position of the pyridine ring.
Uniqueness: 5-[(5-Methylpyridin-2-yl)amino]pentanoic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity. This distinct structure allows it to interact differently with biological targets compared to its analogs.
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
5-[(5-methylpyridin-2-yl)amino]pentanoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-9-5-6-10(13-8-9)12-7-3-2-4-11(14)15/h5-6,8H,2-4,7H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
YHRFFSJSSQJEQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)NCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl [4-chloro-2-(3-thienyl)phenyl]acetate](/img/structure/B15356988.png)

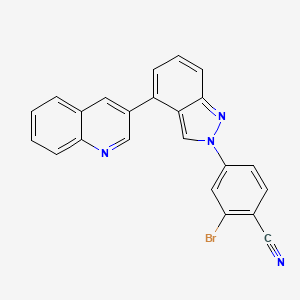

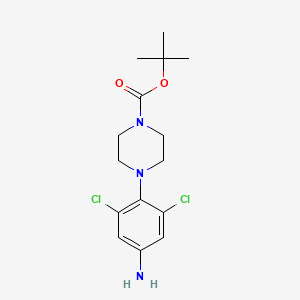
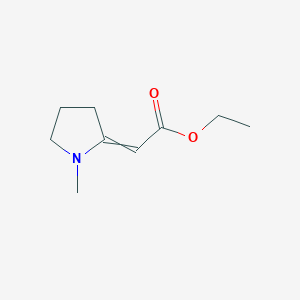
![3-[(2-Fluorophenyl)methoxymethyl]pyrrolidine](/img/structure/B15357010.png)

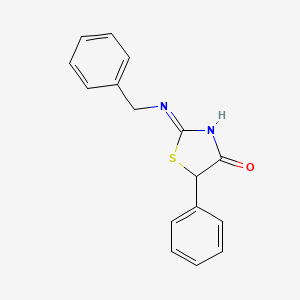
![Methyl 7-(2-methylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357044.png)
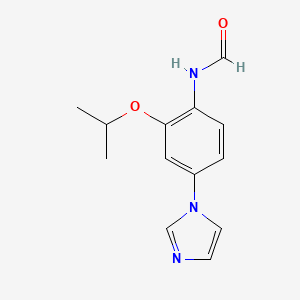
![3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B15357048.png)
![4-[(4-acetylphenyl)amino]benzoic Acid](/img/structure/B15357059.png)
